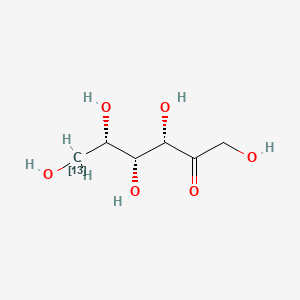
L-sorbosa-6-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-sorbose-6-13C is a variant of L-sorbose, a naturally occurring monosaccharide carbohydrate molecule . It is a low molecular weight compound with the molecular formula C5 [13C]H12O6 and a molecular weight of 181.15 . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of L-sorbose involves the use of specific genes and promoters. For instance, overexpression of d-sorbitol dehydrogenase (sldh) by P B932_2000 in G. oxydans WSH-003 enhanced the titer and productivity of L-sorbose synthesis from d-sorbitol by 12.0% and 33.3%, respectively .
Molecular Structure Analysis
The molecular structure of L-sorbose-6-13C is similar to that of L-sorbose, with the only difference being the presence of the 13C isotope. The molecular formula is C5 [13C]H12O6 . The structure can be viewed using specific software .
Aplicaciones Científicas De Investigación
Investigación sobre la Síntesis de Vitamina C
L-sorbosa-6-13C: juega un papel crucial en el estudio de la síntesis de vitamina C (ácido L-ascórbico). Sirve como intermedio en la producción industrial de vitamina C, y la etiqueta de 13C ayuda a comprender la eficiencia de conversión y la cinética .
Optimización del Proceso de Fermentación
El compuesto se utiliza en la optimización de los procesos de fermentación, particularmente en la producción de L-sorbosa utilizando bacterias como Gluconobacter oxydans. La ingeniería genética puede ser monitoreada por la distribución de 13C en los productos finales .
Investigación Proteómica
En proteómica, This compound se utiliza para estudiar las interacciones y modificaciones de proteínas. El carbono marcado actúa como un marcador para detectar cambios en las estructuras de proteínas cuando la L-sorbosa está involucrada en la reacción .
Direcciones Futuras
Mecanismo De Acción
Target of Action
L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This
Análisis Bioquímico
Biochemical Properties
L-sorbose-6-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce the production of a multifunctional ß-glucosidase by the thermophilic fungus Humicola grisea var. thermoidea . The addition of L-sorbose to cultures containing cellobiose enhanced the extracellular levels of the ß-glucosidase .
Cellular Effects
L-sorbose-6-13C has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-sorbose induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls .
Molecular Mechanism
The molecular mechanism of action of L-sorbose-6-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate both enzyme synthesis and secretion in Humicola grisea var. thermoidea .
Temporal Effects in Laboratory Settings
The effects of L-sorbose-6-13C change over time in laboratory settings. It has been observed that L-sorbose increases the lag phase period 3-fold and drastically alters the morphology of the fungal hyphae .
Metabolic Pathways
L-sorbose-6-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it participates in many metabolic pathways and its dysregulation may lead to metabolic diseases .
Propiedades
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-NYVZSSFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

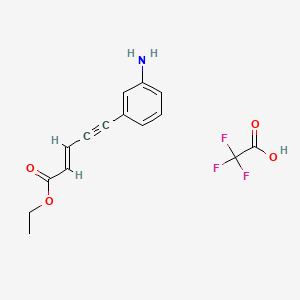
![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

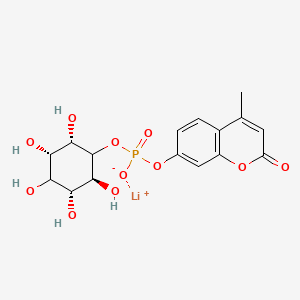
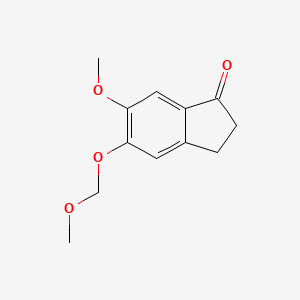
![D-[1-2H]Mannose](/img/structure/B583905.png)
![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)
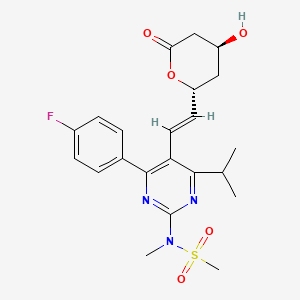
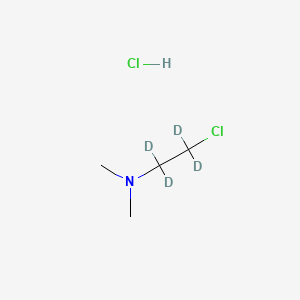
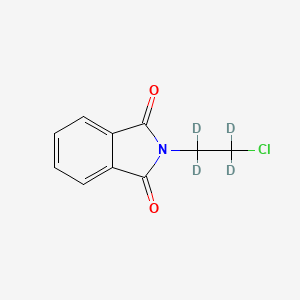
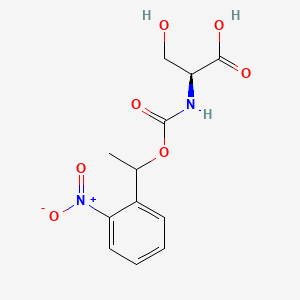

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)
